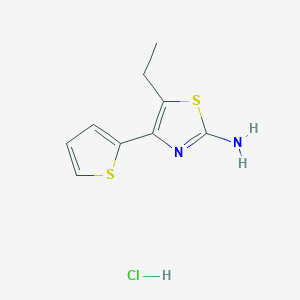

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride

Description

Structural Characteristics of Thiazole-Thiophene Hybrid Systems

Thiazole-thiophene hybrid systems represent a fascinating class of heterocyclic compounds that combine the unique properties of both sulfur-containing aromatic rings. The thiazole moiety, characterized by its five-membered ring containing both sulfur and nitrogen atoms, provides exceptional pharmacological diversity and serves as a privileged scaffold in medicinal chemistry. The integration of thiophene rings, which contain sulfur as the sole heteroatom, further enhances the electronic properties and biological potential of these hybrid systems.

The structural architecture of this compound exemplifies the sophisticated design principles underlying thiazole-thiophene hybrids. The thiazole core serves as the primary scaffold, with the nitrogen atom at position 3 and sulfur at position 1 providing distinct electronic characteristics. The positioning of the thiophen-2-yl group at the 4-position of the thiazole ring creates a conjugated system that extends the aromatic character across both heterocyclic units. This extended conjugation influences the compound's electronic distribution and potentially enhances its binding affinity to biological targets.

| Structural Feature | Position | Electronic Effect | Biological Significance |

|---|---|---|---|

| Thiazole ring | Core scaffold | Electron-deficient aromatic system | Provides hydrogen bonding sites |

| Thiophen-2-yl group | Position 4 | Electron-rich aromatic system | Enhances lipophilicity and binding |

| Ethyl substituent | Position 5 | Electron-donating alkyl group | Modulates steric properties |

| Amine group | Position 2 | Basic nitrogen functionality | Enables salt formation and interactions |

The electronic properties of thiazole-thiophene hybrids are particularly noteworthy due to the complementary nature of these heterocyclic systems. The thiazole ring exhibits electron-deficient characteristics due to the presence of both nitrogen and sulfur heteroatoms, while the thiophene ring demonstrates electron-rich properties resulting from sulfur's ability to donate electron density through resonance. This electronic complementarity creates a unique molecular dipole that can facilitate specific interactions with biological macromolecules.

Computational studies utilizing density functional theory calculations have revealed that thiazole-thiophene hybrids possess distinctive frontier molecular orbital characteristics. The highest occupied molecular orbital typically localizes on the thiophene portion of the molecule, while the lowest unoccupied molecular orbital extends across the entire conjugated system. This orbital distribution suggests that these compounds may exhibit interesting photochemical and electrochemical properties, in addition to their biological activities.

The three-dimensional conformation of thiazole-thiophene hybrids significantly influences their biological activity profiles. Molecular modeling investigations have demonstrated that the angle between the thiazole and thiophene planes can vary depending on substitution patterns and environmental factors. In the case of this compound, the ethyl group at position 5 introduces steric considerations that may influence the preferred conformation of the molecule.

Recent crystallographic studies of related thiazole-thiophene compounds have revealed that these molecules often adopt planar or near-planar conformations in the solid state. This planarity facilitates π-π stacking interactions between molecules and may contribute to the compounds' ability to intercalate with deoxyribonucleic acid or interact with planar binding sites in proteins. The hydrogen bonding capabilities of the amine group at position 2 of the thiazole ring provide additional opportunities for specific molecular recognition events.

Historical Development of Heterocyclic Thiazole Derivatives in Medicinal Chemistry

The historical development of thiazole derivatives in medicinal chemistry represents one of the most significant success stories in heterocyclic compound research. The initial discovery of thiazole occurred in 1887 when German chemist Arthur Rudolf Hantzsch first reported the synthesis of this five-membered heterocyclic ring system. Hantzsch's pioneering work established the fundamental synthetic methodology known as the Hantzsch thiazole synthesis, which remains the most widely utilized approach for preparing thiazole derivatives to this day.

The early recognition of thiazole's biological significance emerged from the discovery of thiamine (Vitamin B1), which contains a thiazole ring as an essential structural component. This natural occurrence of thiazole in a vital biochemical cofactor demonstrated the inherent biocompatibility and metabolic relevance of this heterocyclic system. The identification of thiamine's structure in the early 20th century sparked considerable interest in exploring synthetic thiazole derivatives for potential therapeutic applications.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1887 | Hantzsch thiazole synthesis | Established fundamental synthetic methodology |

| Early 1900s | Thiamine structure elucidation | Demonstrated biological relevance of thiazole |

| 1940s-1950s | Penicillin development | Revealed thiazole's role in antibiotic structure |

| 1960s-1980s | Systematic biological screening | Identified diverse pharmacological activities |

| 1990s-Present | Rational drug design | Enabled targeted therapeutic development |

The development of penicillin antibiotics in the 1940s marked another crucial milestone in thiazole chemistry. The discovery that the penicillin nucleus contains a fused thiazole ring system validated the therapeutic potential of thiazole-containing compounds and encouraged extensive research into related structures. This breakthrough led to the development of numerous thiazole-based antibiotics and established the scaffold as a privileged structure in antimicrobial drug design.

During the 1960s and 1970s, systematic biological screening programs revealed the remarkable diversity of pharmacological activities exhibited by thiazole derivatives. Researchers discovered that thiazole compounds could demonstrate antimicrobial, antifungal, anti-inflammatory, and anticancer properties, often within the same structural series. This broad spectrum of biological activities established thiazole as one of the most versatile scaffolds in medicinal chemistry and prompted intensive investigation into structure-activity relationships.

The introduction of computational drug design methodologies in the 1990s revolutionized the approach to thiazole derivative development. Molecular modeling techniques enabled researchers to predict the binding modes of thiazole compounds with their biological targets and design more potent and selective derivatives. This rational approach accelerated the identification of lead compounds and facilitated the optimization of pharmacological properties.

Contemporary research in thiazole medicinal chemistry has focused increasingly on hybrid systems that combine thiazole with other heterocyclic moieties. The development of thiazole-thiophene hybrids represents a particularly promising avenue, as these compounds can exhibit synergistic effects resulting from the combination of both heterocyclic systems. Studies have demonstrated that thiophenyl-pyrazolyl-thiazole hybrids display significant antibacterial efficacy, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.

The evolution of thiazole derivative research has also been influenced by emerging resistance patterns in infectious diseases. The development of multidrug-resistant bacterial strains has necessitated the design of novel thiazole compounds that can overcome existing resistance mechanisms. Recent investigations have focused on thiazole derivatives as dihydrofolate reductase inhibitors, which represent a validated target for antimicrobial therapy.

The pharmaceutical industry has recognized the commercial potential of thiazole derivatives, with numerous companies investing in research programs focused on this scaffold. The success of thiazole-containing drugs such as ritonavir (antiretroviral), sulfathiazole (antimicrobial), and abafungin (antifungal) has validated the continued investment in thiazole medicinal chemistry research. Current trends indicate increasing interest in thiazole derivatives for treating cancer, neurological disorders, and metabolic diseases.

Properties

IUPAC Name |

5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2.ClH/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7;/h3-5H,2H2,1H3,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTGMIJSGMAKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride typically involves the reaction of 5-ethyl-4-thiophen-2-yl-thiazol-2-ylamine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride serves as a building block in organic synthesis, facilitating the creation of more complex molecular structures. Its unique thiophene and thiazole components allow for various chemical transformations, including:

- Oxidation to produce sulfoxides or sulfones.

- Reduction yielding thiols or amines.

- Substitution reactions , which can modify functional groups for diverse applications.

Biology

In biological research, this compound is utilized in biochemical assays to study enzyme interactions and cellular processes. It has been investigated for its potential as an inhibitor or activator of specific enzymes, impacting pathways relevant to diseases such as cancer and cystic fibrosis . The compound's role in modulating ion channels, particularly TMEM16A, highlights its significance in therapeutic strategies for various disorders including hypertension and epithelial fluid secretion .

Medicine

The medicinal applications of this compound are under investigation for potential therapeutic properties. Studies have suggested its efficacy in:

- Targeting cancer cell proliferation.

- Acting as an anti-tubercular agent against Mycobacterium tuberculosis.

These applications are supported by ongoing research into the compound's pharmacological properties and mechanisms of action .

Industrial Applications

In industrial settings, this compound is explored for developing new materials and chemical processes. Its unique chemical properties make it suitable for creating specialized polymers and coatings that require specific thermal or chemical resistance.

Case Studies

- TMEM16A Inhibition Studies :

- Anti-Tubercular Activity :

Mechanism of Action

The mechanism of action of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes several structurally related hydrochlorides, but none directly match the target compound. Below is a comparative analysis based on substituent motifs and functional groups:

a. Thiazole/Thiophene Derivatives

Pioglitazone Hydrochloride (5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione, hydrochloride):

- Contains a thiazolidinedione ring (instead of thiazole) linked to a pyridine-ethyl-ethoxy-benzyl group.

- Used as an antidiabetic agent; its thiazolidinedione moiety enhances PPAR-γ agonism, unlike the thiazole-amine in the target compound .

- Higher molecular weight (356.8 g/mol) and polarity due to the dione and ether groups.

- Tapentadol Hydrochloride (Fig.

b. Hydrochloride Salts with Heterocyclic Cores

- Chlorphenoxamine Hydrochloride (): Contains a diphenylmethane group and an ethylamino side chain. Antihistaminic properties; the ethylamine group may share similarities in solubility and ionizability with the target compound’s amine-hydrochloride.

-

- A tricyclic antidepressant with a dibenzothiepine core.

- The thiophene ring (analogous to the target compound’s thiophen-2-yl group) contributes to its planar geometry and receptor binding.

c. Ethyl-Substituted Heterocycles

- {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine Hydrochloride (): Features an oxadiazole ring (vs. thiazole) with an ethylthio substituent.

Critical Data Gaps and Limitations

Structural Data: No crystallographic or spectroscopic data (e.g., from SHELX or Multiwfn ) are provided for the target compound, precluding direct comparisons of bond lengths, angles, or electron density.

Physicochemical Properties : details properties of ortho-toluidine hydrochloride (e.g., solubility, melting point), but extrapolation to the target compound is invalid due to structural dissimilarities.

Recommendations for Further Research

To enable a rigorous comparison:

- Conduct density functional theory (DFT) calculations (using Multiwfn ) to analyze electronic properties (e.g., HOMO-LUMO gaps) versus analogs.

- Perform HPLC or LC-MS studies (as in ) to assess purity and stability.

- Explore structure-activity relationship (SAR) studies with thiazole/thiophene derivatives to evaluate substituent effects.

Biological Activity

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride is a compound of significant interest in the fields of chemistry and biology due to its potential therapeutic applications and unique chemical properties. This compound is characterized by its thiazole and thiophene moieties, which contribute to its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C10H10ClN3S2

- Molecular Weight : 253.79 g/mol

- CAS Number : 1185299-56-2

Synthesis

The synthesis of this compound typically involves the reaction of 5-ethyl-4-thiophen-2-yl-thiazol-2-ylamine with hydrochloric acid under controlled temperature and pH conditions to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymes, impacting cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of related compounds against various bacterial strains, suggesting that this compound may possess similar activity .

- Anticancer Potential : In vitro studies have evaluated the anticancer effects of thiazole derivatives, including compounds structurally related to this compound. These studies demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in disease processes. For instance, research on similar thiazole compounds has shown promising results in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression .

Comparative Analysis with Similar Compounds

Q & A

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : Optimize asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-couplings) or enzymatic resolution for chiral centers. Implement process analytical technology (PAT) for real-time monitoring of enantiomeric excess (e.g., inline polarimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.